molecular formula C10H10F3N3 B11940871 1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 834896-45-6

1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11940871
CAS No.: 834896-45-6
M. Wt: 229.20 g/mol
InChI Key: PJJWNTNNTQFNKU-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of three methyl groups and a trifluoromethyl group attached to a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a suitable pyrazolopyridine precursor. This can be achieved through the use of reagents such as trifluoromethyl iodide in the presence of a base and a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazolopyridines.

Scientific Research Applications

1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl functionality.

    2-Chloro-4-(trifluoromethyl)pyridine: Another pyridine derivative with a chloro substituent.

    6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine: A related compound with a pyrrolo[3,2-b]pyridine core.

Uniqueness

1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of three methyl groups and a trifluoromethyl group on the pyrazolopyridine core. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

834896-45-6

Molecular Formula

C10H10F3N3

Molecular Weight

229.20 g/mol

IUPAC Name

1,3,6-trimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C10H10F3N3/c1-5-4-7(10(11,12)13)8-6(2)15-16(3)9(8)14-5/h4H,1-3H3

InChI Key

PJJWNTNNTQFNKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(F)(F)F

Origin of Product

United States

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